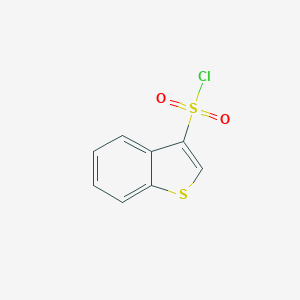

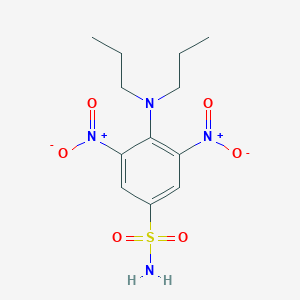

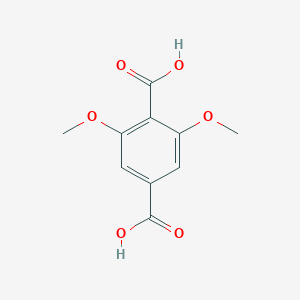

![molecular formula C17H23NO4 B098010 [1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-49-4](/img/structure/B98010.png)

[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: スガマデックスは、γ-シクロデキストリンの改変を含む複数段階のプロセスによって合成されます。 この改変により、腔のサイズが大きくなり、ロクロニウム分子の封入が大きくなります .

工業的生産方法: スガマデックスの工業的生産には、大規模合成と精製プロセスが含まれます。 調製方法には、最終製品の純度と収率を確保するために、特定の試薬と条件を使用することが含まれます . このプロセスは、化合物の品質と効力を維持するために慎重に監視されます。

化学反応の分析

反応の種類: スガマデックスは、主にロクロニウムやベクロニウムなどのステロイド系神経筋遮断薬と錯体形成反応を起こします . これは、安定した構造のため、酸化、還元、置換などの典型的な化学反応には参加しません。

一般的な試薬と条件: スガマデックスとの反応に関与する主な試薬は、神経筋遮断薬(ロクロニウムまたはベクロニウム)です。 反応は生理学的条件下で起こり、通常は静脈内投与後に血流中で起こります .

生成される主な生成物: スガマデックスとロクロニウムまたはベクロニウムとの反応から生成される主な生成物は、神経筋遮断薬を不活性化する安定した水溶性錯体です .

4. 科学研究アプリケーション

スガマデックスは、化学、生物学、医学、産業などの分野において、科学研究で幅広い用途があります。

科学的研究の応用

Sugammadex has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

類似化合物との比較

スガマデックスは、ステロイド系神経筋遮断薬を選択的に結合して不活性化できるという点でユニークです。 類似の化合物には以下が含まれます。

ネオスチグミン: スガマデックスとは異なり、ネオスチグミンはアセチルコリンエステラーゼを阻害することによって作用し、神経筋接合部におけるアセチルコリンの濃度を増加させます. この間接的なメカニズムは、スガマデックスよりもさまざまな副作用を引き起こし、特異性が低い可能性があります。

エドロフォニウム: ネオスチグミンと同様に、エドロフォニウムはアセチルコリンエステラーゼを阻害しますが、作用時間は短いです.

ピリドスチグミン: 別のアセチルコリンエステラーゼ阻害剤であるピリドスチグミンは、エドロフォニウムよりも作用時間が長いですが、それでもスガマデックスほどの特異性はありません.

スガマデックスは、これらの従来のアセチルコリンエステラーゼ阻害剤と比較して、直接的な作用機序、発症が速い、副作用が少ないなどの点で優れています .

特性

CAS番号 |

16222-49-4 |

|---|---|

分子式 |

C17H23NO4 |

分子量 |

305.4 g/mol |

IUPAC名 |

[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |

InChI |

InChI=1S/C17H23NO4/c1-5-8-20-10-14(22-17(18)19)11-21-16-9-13(4)6-7-15(16)12(2)3/h1,6-7,9,12,14H,8,10-11H2,2-4H3,(H2,18,19) |

InChIキー |

NUNDVWLZTMCSSM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |

正規SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |

同義語 |

1-(2-Propynyloxy)-3-(2-isopropyl-5-methylphenoxy)-2-propanol carbamate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

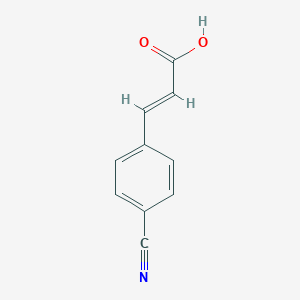

![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)